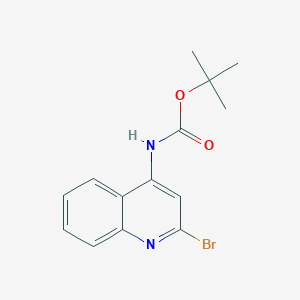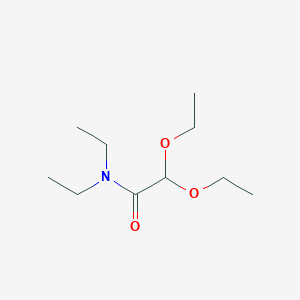
2,2-Diethoxy-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethoxy-N,N-diethylacetamide is an organic compound with the molecular formula C10H21NO3 and a molecular weight of 203.28 g/mol . It is known for its unique chemical structure, which includes two ethoxy groups and a diethylacetamide moiety. This compound is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxy-N,N-diethylacetamide typically involves the reaction of diethylamine with ethyl acetate in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified through distillation and crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diethoxy-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amides.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of simpler amides and alcohols.
Substitution: Formation of substituted amides and ethers.
Applications De Recherche Scientifique
2,2-Diethoxy-N,N-diethylacetamide is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in biochemical assays and as a stabilizing agent for certain biological samples.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Mécanisme D'action
The mechanism of action of 2,2-Diethoxy-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethylacetamide: Similar in structure but lacks the ethoxy groups.
2,2-Dichloro-N,N-diethylacetamide: Contains chloro groups instead of ethoxy groups.
N-Ethylacetamide: A simpler amide with only one ethyl group.
Uniqueness
2,2-Diethoxy-N,N-diethylacetamide is unique due to the presence of two ethoxy groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill .
Propriétés
Numéro CAS |
16695-60-6 |
|---|---|
Formule moléculaire |
C10H21NO3 |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
2,2-diethoxy-N,N-diethylacetamide |
InChI |
InChI=1S/C10H21NO3/c1-5-11(6-2)9(12)10(13-7-3)14-8-4/h10H,5-8H2,1-4H3 |
Clé InChI |
XQXUACBOGVLERQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]butanamide](/img/structure/B15242820.png)

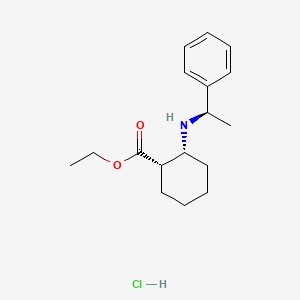
![Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate](/img/structure/B15242840.png)
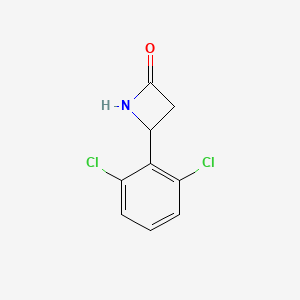
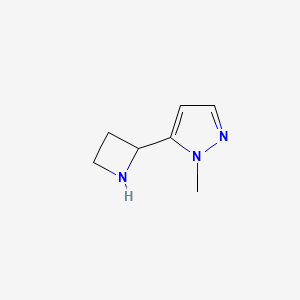


![4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane](/img/structure/B15242879.png)
![1,1-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B15242885.png)
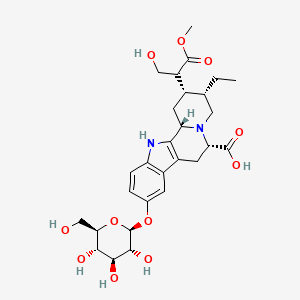
![benzyl-[(1S)-2-benzylazanidylcyclohexyl]azanide;benzyl-[(1S,2S)-2-benzylazanidylcyclohexyl]azanide;dibromonickel](/img/structure/B15242896.png)
